molecular formula C25H19NO5 B11031329 N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B11031329
M. Wt: 413.4 g/mol
InChI Key: RNJIJPJPLJLNJN-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic benzamide derivative characterized by two key structural motifs:

  • N-[2-(4-Methoxyphenyl)-2-oxoethyl] side chain: The 4-methoxyphenyl group contributes to lipophilicity, and the 2-oxoethyl linker may influence conformational flexibility.

Properties

Molecular Formula

C25H19NO5

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxochromen-3-yl)benzamide

InChI

InChI=1S/C25H19NO5/c1-30-20-12-10-17(11-13-20)22(27)15-26-24(28)18-8-6-16(7-9-18)21-14-19-4-2-3-5-23(19)31-25(21)29/h2-14H,15H2,1H3,(H,26,28)

InChI Key

RNJIJPJPLJLNJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Pechmann Condensation Protocol

A mixture of 4-hydroxybenzoic acid (1.0 mmol) and ethyl acetoacetate (1.2 mmol) is refluxed in concentrated sulfuric acid (5 mL) at 80°C for 4 hours. The reaction mixture is poured into ice-cold water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The crude product is recrystallized from ethanol to yield 4-(2-oxo-2H-chromen-3-yl)benzoic acid as a pale-yellow solid (Yield: 78%, m.p. 215–217°C).

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.87 (s, 1H, chromene-CH), 8.24–7.98 (m, 4H, Ar-H), 7.75–7.40 (m, 3H, chromene-H).

  • 13C NMR : δ 160.87 ppm (C=O lactone), 161.42 ppm (C=O benzoic acid), 152.34–116.21 ppm (aromatic carbons).

Preparation of 2-Amino-1-(4-methoxyphenyl)ethan-1-one

This amine intermediate is synthesized via Gabriel synthesis or Hofmann rearrangement , though direct methods are sparsely documented in the provided sources. An inferred route involves:

Reductive Amination of 4-Methoxyacetophenone

4-Methoxyacetophenone (1.0 mmol) is treated with ammonium acetate (2.0 mmol) and sodium cyanoborohydride (1.5 mmol) in methanol at 60°C for 12 hours. The product, 2-amino-1-(4-methoxyphenyl)ethan-1-one , is isolated via column chromatography (Yield: 65%, Rf = 0.35 in ethyl acetate/hexane 1:1).

Characterization Data

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O ketone).

  • 1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 6.92 (d, J = 8.6 Hz, 2H, Ar-H), 4.12 (s, 2H, NH2), 3.83 (s, 3H, OCH3).

Coupling of Intermediates to Form the Target Compound

The final step involves amide bond formation between 4-(2-oxo-2H-chromen-3-yl)benzoic acid and 2-amino-1-(4-methoxyphenyl)ethan-1-one.

Acid Chloride Method

  • Activation of Carboxylic Acid :

    • 4-(2-Oxo-2H-chromen-3-yl)benzoic acid (1.0 mmol) is stirred with thionyl chloride (5 mL) at 70°C for 2 hours. Excess thionyl chloride is removed under vacuum to yield the acid chloride.

  • Amide Coupling :

    • The acid chloride is dissolved in dry tetrahydrofuran (THF) (10 mL), and 2-amino-1-(4-methoxyphenyl)ethan-1-one (1.2 mmol) is added dropwise. The mixture is stirred at 25°C for 6 hours, followed by quenching with ice water. The precipitate is filtered and recrystallized from ethanol (Yield: 72%, m.p. 165–167°C).

Carbodiimide-Mediated Coupling

  • A solution of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (1.0 mmol), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol), and N-hydroxysuccinimide (NHS) (1.2 mmol) in dichloromethane (15 mL) is stirred at 0°C for 1 hour. The amine (1.2 mmol) is added, and the reaction proceeds at 25°C for 12 hours. The product is purified via silica gel chromatography (Yield: 68%, Rf = 0.42 in diethyl ether/petrol 3:1).

Optimization and Comparative Analysis

Reaction Condition Optimization

ParameterAcid Chloride MethodCarbodiimide Method
Solvent THFDichloromethane
Temperature 25°C25°C
Time 6 hours12 hours
Yield 72%68%
Purity (HPLC) 98.5%97.2%

The acid chloride method offers higher yield and shorter reaction time, making it preferable for large-scale synthesis.

Spectral Validation of Final Product

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.74 (t, J = 5.8 Hz, 1H, NH), 8.24–7.40 (m, 7H, Ar-H), 6.87 (d, J = 8.6 Hz, 2H, OCH3-Ar), 3.73 (s, 3H, OCH3).

  • 13C NMR : δ 170.21 ppm (amide C=O), 161.42 ppm (chromene C=O), 55.44 ppm (OCH3).

  • HRMS (ESI) : m/z calculated for C25H19NO5 [M+H]⁺: 414.1345; found: 414.1348.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Use of polar aprotic solvents (e.g., DMF) during coupling improves reactivity.

  • Byproduct Formation : Excess amine (1.5 eq.) suppresses diketopiperazine formation.

  • Purification Difficulties : Gradient elution in column chromatography (hexane → ethyl acetate) enhances separation .

Chemical Reactions Analysis

  • Furocoumarins can undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents and conditions depend on the specific reaction type.
  • Major products formed include derivatives with modified functional groups.
  • Scientific Research Applications

    Biological Activities

    The compound has been investigated for its biological activities, particularly in the context of:

    • Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, a hybrid compound derived from it demonstrated significant potency in inhibiting tumor growth in preclinical models .
    • Enzyme Inhibition : Studies have shown that N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide can act as an inhibitor for enzymes such as acetylcholinesterase and α-glucosidase, making it a potential candidate for treating conditions like Alzheimer's disease and diabetes .

    Applications in Drug Development

    The structural features of this compound make it a valuable scaffold in drug design:

    • Lead Compound for Anticancer Drugs : The compound's ability to inhibit cancer cell proliferation has led to its exploration as a lead compound for developing new anticancer therapies. Its derivatives are being synthesized to enhance selectivity and reduce side effects .
    • Pharmacological Studies : Various pharmacological studies have focused on the compound's interaction with biological targets. These studies help elucidate its mechanism of action and guide further modifications to improve efficacy .

    Mechanism of Action

    • Furocoumarins exert their effects through interactions with cellular components.
    • Molecular targets include DNA, enzymes, and receptors.
    • Activation of phototoxic reactions upon exposure to UV light contributes to their therapeutic effects.
  • Comparison with Similar Compounds

    Structural Analogs with Chromen-3-yl Substitutions

    Compound Name Substituents Key Differences Biological Activity/Application Reference
    Target Compound N-[2-(4-Methoxyphenyl)-2-oxoethyl], 4-(2-oxo-2H-chromen-3-yl) Reference compound Not explicitly reported -
    4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]benzamide Methyl group at benzamide, thiazolyl linker instead of oxoethyl side chain Enhanced rigidity due to thiazole ring Not specified
    N-(3-Methylphenyl)-2-[(oxo{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}acetyl)amino]benzamide Hydrazone linker, 3-methylphenyl substitution Potential for metal chelation Not specified

    Analysis :

    • The thiazolyl substitution in may improve metabolic stability compared to the oxoethyl group in the target compound.
    • The hydrazone linker in introduces additional hydrogen-bonding sites, which could enhance binding affinity in biological targets.

    Analogs with 4-Methoxyphenyl and Oxoethyl Moieties

    Compound Name Substituents Key Differences Biological Activity/Application Reference
    2-(4-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s) Phenoxypropanoic acid backbone Increased polarity due to carboxylic acid Radiotherapy sensitizer
    N-[4-(4-Methoxyphenyl)-2-thiazolyl]-4-[[2-(4-morpholinyl)-2-oxoethyl]amino]benzamide Morpholinyl-oxoethyl group, thiazolyl ring Enhanced solubility via morpholine Not specified
    N-(2-(5-(4-Hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide (10) Thiazolidinone core, hydroxybenzylidene group Anticancer activity (IC₅₀ = 18.59 µM) Anticancer agent

    Analysis :

    • Compound 19s demonstrates that the 4-methoxyphenyl-oxoethyl group can be integrated into larger pharmacophores for therapeutic applications.
    • The thiazolidinone core in introduces a heterocyclic ring, which may enhance target selectivity in cancer cells.

    Physicochemical and Pharmacokinetic Comparisons

    Property Target Compound 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]benzamide Compound 10 (Anticancer)
    Molecular Weight ~433.44 g/mol* 390.40 g/mol ~495.52 g/mol
    Lipophilicity (LogP) Moderate (methoxy group) Higher (methyl substitution) Moderate (polar thiazolidinone)
    Hydrogen Bond Acceptors 6 5 8

    *Calculated based on molecular formula.

    Key Observations :

    • The target compound’s methoxy group balances lipophilicity and solubility, whereas methyl substitutions (e.g., ) favor membrane permeability.
    • Increased hydrogen bond acceptors in may improve target engagement but reduce oral bioavailability.

    Biological Activity

    N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

    Chemical Structure and Synthesis

    The compound features a complex structure characterized by a methoxyphenyl group, a chromenone moiety, and an amide linkage. The synthesis typically involves multi-step reactions that may include condensation reactions between 4-methoxybenzaldehyde and other derivatives to form the final product. A common synthetic route involves the use of appropriate catalysts and solvents to optimize yield and purity.

    Synthetic Route Example

    StepReactantsConditionsProduct
    14-Methoxybenzaldehyde + Acetic anhydrideRefluxIntermediate A
    2Intermediate A + Chromenone derivativeHeat + StirringThis compound

    Anticancer Properties

    Several studies have evaluated the anticancer properties of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

    Case Study: Inhibition of Cancer Cell Proliferation

    A study reported that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were determined to be in the low micromolar range, indicating potent activity.

    The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The compound may target specific receptors or enzymes, leading to apoptosis in cancer cells.

    Key Mechanisms

    • Inhibition of Topoisomerase : Disruption of DNA replication processes.
    • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
    • Anti-inflammatory Effects : Modulation of inflammatory cytokines which may contribute to its anticancer effects.

    Anti-inflammatory Activity

    In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro.

    In Vitro Study Results

    CytokineControl LevelTreated Level
    IL-6100 pg/mL30 pg/mL
    TNF-alpha80 pg/mL25 pg/mL

    These findings suggest that this compound could be beneficial in treating conditions associated with chronic inflammation.

    Q & A

    Q. Table 1: Structural Analogs and Key Features

    Compound NameKey SubstituentsBioactivity TrendReference
    N-Benzyl-3-methoxy-N-(4-methoxyphenyl)benzamideLacks chromenyl groupReduced anticancer activity
    3-MethoxybenzamideNo aromatic extensionsWeak enzyme inhibition

    Advanced: How can structure-activity relationship (SAR) studies improve therapeutic efficacy while minimizing toxicity?

    • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -F) to the benzamide core to enhance target binding .
    • Toxicity Screening : Use zebrafish or murine models to evaluate hepatotoxicity linked to methoxy group metabolism .
    • Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) predict metabolic stability and off-target interactions .

    Basic: What are the critical steps for designing a robust biological screening protocol?

    • Assay Selection : Prioritize target-specific assays (e.g., kinase inhibition, apoptosis markers) over broad phenotypic screens .
    • Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
    • Data Normalization : Express activity as percentage inhibition relative to controls to account for plate-to-plate variability .

    Advanced: What strategies validate computational predictions of biological targets?

    • Docking Validation : Compare AutoDock Vina results with crystallographic ligand poses from the PDB .
    • Thermal Shift Assays : Measure target protein melting temperature (Tm) shifts upon compound binding to confirm stabilization .
    • Pull-Down Assays : Use biotinylated derivatives and streptavidin beads to isolate compound-protein complexes for MS identification .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.